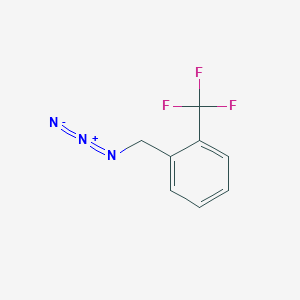
1-(Azidomethyl)-2-(trifluoromethyl)benzene
Vue d'ensemble
Description
The compound 1-(Azidomethyl)-2-(trifluoromethyl)benzene is a chemical of interest due to its potential applications in various fields of chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of related azide-functionalized aromatic compounds has been explored. For instance, an efficient nucleophilic substitution reaction was developed to produce 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene in high yield . This process involved the reaction between a benzyl chloride derivative and sodium azide, which could be analogous to the synthesis of this compound by substituting the appropriate benzyl chloride precursor.
Molecular Structure Analysis
Supramolecular assemblies and the crystal engineering of aromatic compounds have been studied, providing insights into the potential molecular structure of this compound . Although the specific compound is not mentioned, the principles of crystal engineering and the behavior of aromatic compounds in forming supramolecular structures could be relevant for understanding its molecular structure.
Chemical Reactions Analysis
The chemical reactivity of azide-functionalized compounds is of significant interest. The papers discuss various chemical reactions, such as the synthesis of pyrazol derivatives using a benzene catalyst . While not directly related to this compound, these studies highlight the reactivity of azide groups and their potential to participate in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are well-documented, and the hybrid organic/inorganic benzene analogs provide a comparative basis for understanding such properties . The stability and aromatic character of these compounds can shed light on the expected properties of this compound, such as its volatility and potential for forming stable aromatic systems.
Applications De Recherche Scientifique
Improved Synthesis Techniques
1-(Azidomethyl)-2-(trifluoromethyl)benzene has been involved in improved synthesis processes. Notably, an efficient batch process for producing a closely related compound, 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, was developed through a nucleophilic substitution reaction. This process was optimized for safety, considering the potential formation of explosive by-products like hydrazoic acid (HN3) (Kopach et al., 2009).
Applications in Corrosion Inhibition
Research into the synthesis of 1,4-disubstituted 1,2,3-triazoles from 1-(azidomethyl)benzene derivatives, including this compound, has been conducted. These compounds have shown potential in inhibiting acidic corrosion of steels, offering a novel approach to protecting metallic materials (Negrón-Silva et al., 2013).
Azide-Modified Graphitic Surfaces
Azide-modified graphitic surfaces were prepared using iodine azide, and the subsequent “click” reaction with this compound was studied. This research has implications for surface chemistry and the development of new materials (Devadoss & Chidsey, 2007).
Safety and Hazards
The safety data sheet for a similar compound, “1-iodo-4-(trifluoromethyl)benzene”, indicates that it is combustible, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment.
Mécanisme D'action
Target of Action
1-(Azidomethyl)-2-(trifluoromethyl)benzene primarily targets enzymes and proteins involved in radical reactions. The trifluoromethyl group is known for its ability to stabilize radical intermediates, making it a valuable moiety in radical chemistry . This compound is often used in the synthesis of pharmaceuticals and agrochemicals due to its ability to interact with specific biological targets.
Mode of Action
The compound interacts with its targets through radical mechanisms. The azidomethyl group can generate nitrogen gas upon decomposition, leading to the formation of reactive intermediates. These intermediates can then interact with the trifluoromethyl group, facilitating the formation of stable radical species. This interaction can result in the modification of the target proteins or enzymes, altering their activity and function .
Biochemical Pathways
This compound affects pathways involving radical intermediates. The formation of these intermediates can lead to the activation or inhibition of various biochemical pathways, depending on the specific targets involved. For example, the compound can influence oxidative stress pathways by generating reactive oxygen species (ROS), which can have downstream effects on cellular signaling and metabolism .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and increasing its bioavailability. The azidomethyl group can undergo metabolic transformations, leading to the formation of active metabolites. These properties collectively influence the compound’s distribution within the body and its overall pharmacokinetic profile .
Result of Action
At the molecular level, the action of this compound results in the formation of stable radical species that can modify target proteins and enzymes. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation. The compound’s ability to generate reactive intermediates also means it can induce oxidative stress, potentially leading to cell damage or apoptosis in certain contexts .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can significantly influence the action, efficacy, and stability of this compound. For instance, higher temperatures can accelerate the decomposition of the azidomethyl group, enhancing the formation of reactive intermediates. Similarly, the presence of other radical species can either synergize with or inhibit the compound’s action, depending on the specific interactions involved .
Analyse Biochimique
Biochemical Properties
1-(Azidomethyl)-2-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity of the compound. This compound interacts with various enzymes, proteins, and other biomolecules through radical mechanisms. For instance, it can participate in reactions involving carbon-centered radical intermediates, which are crucial in pharmaceuticals and agrochemicals . The nature of these interactions often involves the formation of covalent bonds or radical intermediates that can modify the activity of the target biomolecules.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The presence of the azidomethyl group allows for potential click chemistry applications, which can be used to label and track biomolecules within cells . Additionally, the trifluoromethyl group can affect the hydrophobicity and membrane permeability of the compound, thereby influencing its distribution and activity within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is particularly useful for bioconjugation and labeling studies . The trifluoromethyl group, on the other hand, can modulate the electronic properties of the compound, affecting its binding affinity and specificity towards target enzymes and proteins. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. Over time, the compound may undergo degradation, which can affect its efficacy and reliability in experiments. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings . Its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . It is crucial to determine the threshold levels at which the compound remains safe and effective for use in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within biological systems. The azidomethyl group can be metabolized through azide reduction pathways, while the trifluoromethyl group can undergo oxidative transformations . These metabolic processes can influence the overall activity and efficacy of the compound in biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The trifluoromethyl group can enhance the compound’s hydrophobicity, facilitating its passage through cell membranes and its accumulation in lipid-rich environments . Additionally, the azidomethyl group can interact with transporters and binding proteins, affecting the localization and concentration of the compound within specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . For example, the azidomethyl group can be used to label and track the compound within mitochondria or the endoplasmic reticulum, providing insights into its role in cellular processes.
Propriétés
IUPAC Name |
1-(azidomethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)7-4-2-1-3-6(7)5-13-14-12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISKVNRGMSADDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582996 | |
| Record name | 1-(Azidomethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
823189-03-3 | |
| Record name | 1-(Azidomethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

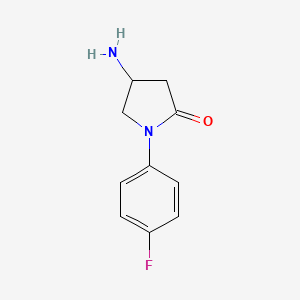
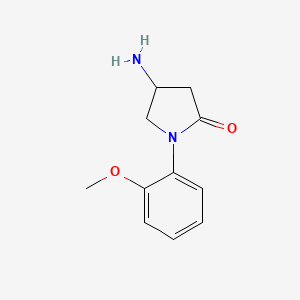
![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)
![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)
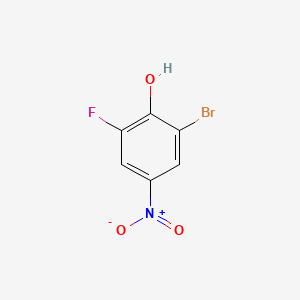
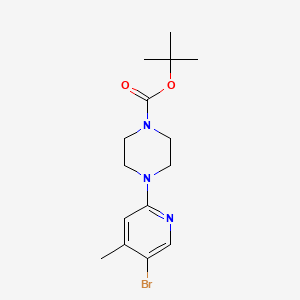





![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)

